An In-Depth Technical Guide to (R)-Pulegone Oxide: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to (R)-Pulegone Oxide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(R)-Pulegone oxide , with the IUPAC name (1R,5R)-1,6,6-trimethyl-7-oxabicyclo[4.1.0]heptan-3-one , is a chiral bicyclic epoxide derived from the naturally occurring monoterpene, (R)-(+)-pulegone. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis and characterization protocols, and an exploration of its reactivity, with a particular focus on its role as a key metabolic intermediate in the toxicology of pulegone.
Core Molecular Attributes and Physical Properties
(R)-Pulegone oxide is a volatile, colorless to pale yellow liquid or solid with a minty, camphoraceous odor.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| CAS Number | 308358-04-5 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Odor | Minty, camphoraceous | [1] |
| Melting Point | 44 °C (in hexane) | |
| Boiling Point | 245.1 ± 23.0 °C (Predicted) | |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |
Synthesis and Spectroscopic Characterization
The primary route to (R)-pulegone oxide is through the stereoselective epoxidation of the exocyclic double bond of (R)-(+)-pulegone. The stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide.
Stereoselective Epoxidation of (R)-(+)-Pulegone
The epoxidation of α,β-unsaturated ketones like pulegone can be achieved using various reagents. The choice of reagent and reaction conditions is critical to ensure high yield and stereoselectivity, minimizing the formation of the diastereomeric trans-pulegone oxide.
Key Experimental Insight: The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack. Therefore, nucleophilic epoxidation reagents or specific catalytic systems are often preferred for α,β-unsaturated ketones.
Protocol 1: Epoxidation using Alkaline Hydrogen Peroxide
This method is a classic approach for the epoxidation of electron-deficient alkenes. The reaction proceeds via the nucleophilic attack of the hydroperoxide anion.
Step-by-Step Methodology:
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Dissolve (R)-(+)-pulegone (1 equivalent) in a suitable solvent such as methanol or a methanol/water mixture.
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Cool the solution to 0-5 °C in an ice bath with continuous stirring.
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Slowly add a 30% aqueous solution of hydrogen peroxide (1.5-2 equivalents).
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While maintaining the temperature, add a 6M aqueous solution of sodium hydroxide dropwise to maintain the pH between 8 and 9.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired (R)-pulegone oxide.
Protocol 2: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used electrophilic epoxidizing agent. While typically less reactive towards electron-poor double bonds, the reaction can be driven to completion under appropriate conditions.
Step-by-Step Methodology:
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Dissolve (R)-(+)-pulegone (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.
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Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution at room temperature with stirring.
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Monitor the reaction by TLC. The reaction may require several hours to days for completion.
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Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the product via silica gel column chromatography.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of (R)-Pulegone Oxide.
Spectroscopic Data
The structural elucidation of (R)-pulegone oxide relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is scarce, the expected spectral features can be inferred from the structure and data on related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Methyl Groups: Expect three distinct singlets for the three methyl groups. The two geminal methyl groups on the epoxide ring will likely be diastereotopic and thus appear as two separate singlets. The methyl group on the cyclohexane ring will appear as a doublet due to coupling with the adjacent methine proton.
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Cyclohexane Ring Protons: A series of complex multiplets in the aliphatic region corresponding to the methylene and methine protons of the cyclohexane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the downfield region, typically around 200-210 ppm.
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Epoxide Carbons: Two signals corresponding to the quaternary and tertiary carbons of the epoxide ring, expected in the range of 60-80 ppm.
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Methyl Carbons: Signals in the upfield region for the three methyl groups.
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Cyclohexane Ring Carbons: Signals for the methylene and methine carbons of the ring.
IR (Infrared) Spectroscopy:
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Carbonyl Stretch: A strong absorption band around 1710-1730 cm⁻¹ characteristic of a saturated six-membered ring ketone.
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C-O Stretch (Epoxide): One or two bands in the region of 1250 cm⁻¹ and 800-900 cm⁻¹, indicative of the epoxide ring.
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C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect fragmentation pathways involving the loss of small neutral molecules such as CO (m/z = 140) and cleavage of the cyclohexane and epoxide rings.
Chemical Reactivity and Mechanistic Pathways
The chemical reactivity of (R)-pulegone oxide is dominated by the presence of two key functional groups: the ketone and the epoxide. The strained three-membered ring of the epoxide makes it susceptible to ring-opening reactions under both acidic and basic conditions.
Acid-Catalyzed Ring Opening
In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack. The regioselectivity of the attack depends on the stability of the resulting carbocation-like transition state. For pulegone oxide, attack at the more substituted carbon is generally favored.
Diagram of Acid-Catalyzed Ring Opening:
Caption: Mechanism of acid-catalyzed epoxide ring opening.
Base-Catalyzed Ring Opening
Under basic conditions, the ring-opening occurs via an Sₙ2 mechanism, where a strong nucleophile directly attacks one of the epoxide carbons. Steric hindrance plays a major role in determining the site of attack, with the nucleophile preferentially attacking the less substituted carbon.
Metabolic Transformation and Toxicological Implications
The metabolism of (R)-(+)-pulegone is of significant interest in toxicology due to its associated hepatotoxicity.[1] (R)-Pulegone oxide is a key intermediate in the metabolic pathway that leads to the formation of menthofuran, a known hepatotoxin.[3] This transformation is catalyzed by cytochrome P450 enzymes in the liver.[3]
The proposed metabolic pathway involves the epoxidation of pulegone to pulegone oxide, followed by an acid-catalyzed or enzymatic rearrangement to form menthofuran. The formation of menthofuran is a detoxification pathway in some respects, but menthofuran itself can be further metabolized to reactive intermediates that cause cellular damage.
Diagram of the Metabolic Pathway:
Caption: Metabolic conversion of (R)-(+)-pulegone to menthofuran.
Applications and Future Perspectives
The primary interest in (R)-pulegone oxide stems from its role in the metabolism and toxicity of pulegone. As such, it serves as a critical reference standard in toxicological studies and for the development of analytical methods to detect and quantify pulegone and its metabolites in food and consumer products.
Furthermore, the unique chiral structure of (R)-pulegone oxide makes it a potential building block in asymmetric synthesis. The epoxide and ketone functionalities offer multiple points for chemical modification, enabling the synthesis of complex chiral molecules.
Future research may focus on:
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Developing more efficient and stereoselective synthetic routes to (R)-pulegone oxide and its diastereomers.
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A more detailed investigation of its chemical reactivity with a broader range of nucleophiles and under various reaction conditions.
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Further elucidation of its precise role in the toxicological profile of pulegone and the mechanisms of menthofuran formation.
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Exploration of its potential as a chiral starting material in the synthesis of novel bioactive compounds.
References
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PubChem. (+)-Pulegone. National Center for Biotechnology Information. [Link]
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INCHEM. PULEGONE AND RELATED SUBSTANCES. [Link]
- Google P
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MDPI. NMR Analysis of Pulegone in Food Products. [Link]
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ResearchGate. FT-IR spectra of pulegone and pulegone-rich pennyroyal oils over the spectral region 3050-500 cm-1. [Link]
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Chembuy. (R)-Pulegone Oxide | 308358-04-5. [Link]
